1-(3H-Benzoimidazol-5-yl)-2-bromoethanone
Overview
Description
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone is a chemical compound with the molecular formula C9H7BrN2O It is characterized by the presence of a benzimidazole ring fused to a bromoethanone moiety
Preparation Methods
The synthesis of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone typically involves the reaction of benzimidazole derivatives with brominating agents. One common method involves the bromination of 1-(3H-Benzoimidazol-5-yl)ethanone using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can be oxidized to form benzimidazole-5-carboxylic acid derivatives or reduced to yield benzimidazole-5-ylmethanol.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Scientific Research Applications
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3H-Benzoimidazol-5-yl)-2-bromoethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromoethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition . The pathways involved in these interactions are often related to the modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(3H-Benzoimidazol-5-yl)-2-bromoethanone can be compared with other benzimidazole derivatives, such as:
1-(3H-Benzoimidazol-5-yl)-2-chloroethanone: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(3H-Benzoimidazol-5-yl)-2-iodoethanone: The presence of iodine can enhance the compound’s reactivity and potential for radiolabeling in imaging studies.
1-(3H-Benzoimidazol-5-yl)-2-fluoroethanone: Fluorine substitution can significantly alter the compound’s electronic properties and its interaction with biological targets.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various synthetic and research applications .
Properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)-2-bromoethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-7-8(3-6)12-5-11-7/h1-3,5H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCWXQHVRXQTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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